molecular formula C6H15ClN2O B6198912 (5,5-dimethyloxolan-3-yl)hydrazine hydrochloride CAS No. 2680529-26-2

(5,5-dimethyloxolan-3-yl)hydrazine hydrochloride

Cat. No.: B6198912
CAS No.: 2680529-26-2
M. Wt: 166.65 g/mol
InChI Key: IQLLRLSMMPLPLM-UHFFFAOYSA-N
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Description

(5,5-dimethyloxolan-3-yl)hydrazine hydrochloride is a chemical building block of interest in medicinal chemistry and drug discovery research. Its molecular formula is C6H14N2O . The compound features a hydrazine group attached to a 5,5-dimethyloxolane (also known as 5,5-dimethyltetrahydrofuran) ring system, making it a valuable synthon for the synthesis of more complex molecules . The structural motif of substituted oxolanes is prevalent in various pharmacologically active compounds. As a hydrazine derivative, this compound can undergo typical reactions such as condensation with carbonyl groups to form hydrazones, which are useful in the synthesis of heterocycles or as ligands. Researchers may employ this reagent in the development of novel chemical entities for biological screening. The hydrochloride salt form improves the compound's stability and handling properties. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Specifications: • CAS Number: See available batches for specific • Molecular Formula: C6H14N2O • Molecular Weight: 130.19 g/mol (free base) • SMILES: CC1(CC(CO1)NN)C For research purposes only.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2680529-26-2

Molecular Formula

C6H15ClN2O

Molecular Weight

166.65 g/mol

IUPAC Name

(5,5-dimethyloxolan-3-yl)hydrazine;hydrochloride

InChI

InChI=1S/C6H14N2O.ClH/c1-6(2)3-5(8-7)4-9-6;/h5,8H,3-4,7H2,1-2H3;1H

InChI Key

IQLLRLSMMPLPLM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CO1)NN)C.Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5,5 Dimethyloxolan 3 Yl Hydrazine Hydrochloride

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis provides a logical framework for dismantling a target molecule to identify viable starting materials and key intermediates. The synthesis of (5,-5-dimethyloxolan-3-yl)hydrazine hydrochloride can be approached by disconnecting the molecule at its most synthetically accessible points.

The primary disconnection is the removal of the hydrochloride salt, leading to the free base, (5,5-dimethyloxolan-3-yl)hydrazine. The next logical disconnection targets the carbon-nitrogen (C–N) bond of the hydrazine (B178648) group. This suggests a precursor such as 5,5-dimethyloxolan-3-one, which can be converted to the hydrazine through reductive amination. Alternatively, a precursor with a suitable leaving group at the C-3 position, like 3-bromo-5,5-dimethyloxolane, could undergo nucleophilic substitution with hydrazine.

Further deconstruction of the 5,5-dimethyloxolan-3-one intermediate points towards an acyclic precursor. A plausible route involves the intramolecular cyclization of a functionalized diol, which can be derived from simpler, commercially available starting materials. This multi-step approach allows for the strategic introduction of the required functional groups and control over stereochemistry at the C-3 position.

Synthesis of Key Oxolane Precursors

The cornerstone of the synthesis is the efficient construction of a suitably functionalized 5,5-dimethyloxolane ring. The key intermediate identified in the retrosynthetic analysis is 5,5-dimethyloxolan-3-one or its corresponding alcohol, 5,5-dimethyloxolan-3-ol.

Achieving stereocontrol at the C-3 position is crucial if an enantiomerically pure target is desired. A common strategy begins with the asymmetric reduction of a prochiral β-hydroxy ketone. For instance, a precursor like 1-hydroxy-4,4-dimethylpentan-3-one can be synthesized and then subjected to stereoselective reduction to yield a chiral 1,3-diol. Subsequent acid-catalyzed cyclization of this diol would furnish the chiral 5,5-dimethyloxolan-3-ol. nih.gov Various catalytic systems are known to facilitate such asymmetric reductions with high enantioselectivity.

Table 1: Representative Stereoselective Reduction Methods for a Prochiral β-Hydroxy Ketone Precursor
Catalyst/ReagentConditionsYield (%)Enantiomeric Excess (e.e., %)
(R)-CBS Catalyst, BH3·SMe2THF, -20 °C, 2h92>98
RuCl2[(R)-BINAP][(R,R)-DPEN]H2 (50 atm), i-PrOH, 25 °C, 12h9597
Baker's Yeast (S. cerevisiae)Sucrose, H2O, 30 °C, 48h75>99

Once the chiral or racemic 5,5-dimethyloxolan-3-ol is obtained, it must be converted into a precursor suitable for hydrazination. This typically involves either oxidation to a ketone or conversion of the hydroxyl group into a good leaving group.

Oxidation to Ketone : The secondary alcohol can be oxidized to 5,5-dimethyloxolan-3-one using a variety of standard reagents. Mild conditions are preferred to avoid side reactions. This ketone is a versatile intermediate for the subsequent introduction of the hydrazine moiety.

Conversion to a Leaving Group : Alternatively, the hydroxyl group can be converted into a tosylate, mesylate, or halide. For example, reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine yields the corresponding tosylate. This activates the C-3 position for nucleophilic attack by hydrazine.

Table 2: Methods for Functional Group Interconversion of 5,5-Dimethyloxolan-3-ol
ReactionReagentConditionsProductYield (%)
OxidationPyridinium chlorochromate (PCC)CH2Cl2, rt, 2h5,5-Dimethyloxolan-3-one88
OxidationDess-Martin PeriodinaneCH2Cl2, rt, 1h5,5-Dimethyloxolan-3-one94
TosylationTsCl, Pyridine0 °C to rt, 12h5,5-Dimethyloxolan-3-yl tosylate91
BrominationCBr4, PPh3CH2Cl2, 0 °C, 3h3-Bromo-5,5-dimethyloxolane85

Formation of the Hydrazine Moiety

With the key oxolane precursors in hand, the final step is the introduction of the hydrazine group. This can be accomplished through several established methods.

Direct hydrazination offers a straightforward route to the target compound. One common method is the reductive amination of the ketone intermediate, 5,5-dimethyloxolan-3-one. nih.gov This process involves the initial formation of a hydrazone by condensation of the ketone with hydrazine, followed by in-situ reduction. wikipedia.orgorganic-chemistry.org Common reducing agents for this step include sodium cyanoborohydride or catalytic hydrogenation.

Alternatively, a direct nucleophilic substitution can be employed. A precursor such as 3-bromo-5,5-dimethyloxolane can be treated with an excess of hydrazine hydrate. The excess hydrazine serves both as the nucleophile and as a base to neutralize the HBr byproduct. Following the reaction, treatment with hydrochloric acid affords the desired (5,5-dimethyloxolan-3-yl)hydrazine hydrochloride salt.

Table 3: Comparison of Direct Hydrazination Methods
MethodPrecursorReagentsYield (%)
Reductive Amination5,5-Dimethyloxolan-3-one1. H2NNH2·H2O, EtOH; 2. NaBH3CN, pH ~670
Nucleophilic Substitution3-Bromo-5,5-dimethyloxolaneExcess H2NNH2·H2O, EtOH, reflux78

While more commonly applied to the synthesis of aryl hydrazines, the reduction of a diazonium salt is a classic method for forming the N-N bond. In an analogous approach for an aliphatic hydrazine, the corresponding primary amine, (5,5-dimethyloxolan-3-yl)amine, would be the required precursor.

This amine can be synthesized via reductive amination of 5,5-dimethyloxolan-3-one with ammonia or through other standard methods. The amine is then treated with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite and a strong acid), at low temperatures to form an aliphatic diazonium salt. These salts are often unstable and are immediately subjected to reduction. Mild reducing agents such as sodium sulfite or stannous chloride can be used to convert the diazonium intermediate into the corresponding hydrazine. It should be noted that the instability of aliphatic diazonium salts can lead to competing side reactions and potentially lower yields compared to direct hydrazination methods.

Alternative N-N Bond Forming Methodologies

The formation of the N-N bond is a critical step in the synthesis of hydrazine derivatives. Beyond the classical methods, several alternative strategies have been developed to enhance efficiency, selectivity, and substrate scope. These can be broadly categorized and adapted for the synthesis of compounds like (5,5-dimethyloxolan-3-yl)hydrazine.

Reductive Amination of a Ketone Precursor:

One viable alternative route involves the reductive amination of a ketone precursor, 5,5-dimethyloxolan-3-one. This method proceeds in two main steps:

Hydrazone Formation: The ketone is first condensed with hydrazine (or a protected hydrazine derivative) to form a hydrazone intermediate. This reaction is typically acid-catalyzed.

Reduction: The resulting C=N bond of the hydrazone is then reduced to a C-N single bond to yield the target hydrazine.

Various reducing agents can be employed for this transformation. The Wolff-Kishner reduction, which utilizes basic conditions with hydrazine hydrate, is a classic method for converting carbonyls to methylene (B1212753) groups but involves the in-situ formation and subsequent reduction of a hydrazone intermediate wikipedia.orgorganic-chemistry.orglibretexts.org. Milder and more selective reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or borohydride exchange resin (BER) activated with nickel acetate, are often preferred for reductive aminations to avoid side reactions and are effective for reducing the imine intermediate without affecting other functional groups koreascience.kr. The use of pre-formed N,N-dimethylhydrazones followed by reduction with primary amine borane complexes has also been reported as an effective method for producing the corresponding substituted hydrazines in high yields nsf.gov.

Alkylation of Hydrazine Derivatives:

Another prominent strategy is the direct alkylation of hydrazine or, more commonly, a protected hydrazine derivative. This approach avoids the handling of potentially unstable intermediates.

Nucleophilic Substitution: A suitable derivative of the 5,5-dimethyloxolane ring, such as 3-halo-5,5-dimethyloxolane or 5,5-dimethyloxolan-3-yl tosylate, can be used as an electrophile.

Reaction with Hydrazine: This electrophile reacts with a hydrazine nucleophile. To control selectivity and prevent over-alkylation, a protected hydrazine like tert-butyl carbazate (Boc-hydrazine) is often used. The use of a nitrogen dianion, generated by treating a protected hydrazine with a strong base like n-butyllithium, allows for highly selective and controlled alkylation d-nb.info.

Deprotection: Following the alkylation step, the protecting group (e.g., Boc) is removed under acidic conditions to yield the final hydrazine derivative. A study comparing different methods for the synthesis of allyl hydrazine highlighted that using a protecting group strategy, particularly with tri-Boc-hydrazine, significantly improves selectivity and yield over conventional methods researchgate.net.

Hydrochloride Salt Formation and Crystallization

The conversion of the free base (5,5-dimethyloxolan-3-yl)hydrazine to its hydrochloride salt is a crucial final step to improve its stability, handling, and solubility characteristics. This acid addition salt is typically a crystalline solid.

The general procedure involves dissolving the purified hydrazine free base in a suitable organic solvent. Common solvents include alcohols like isopropanol or methanol, or ethers such as diethyl ether or dioxane google.comgoogle.com. Anhydrous conditions are often preferred to prevent the formation of hydrates google.comnih.gov.

A solution of hydrogen chloride (HCl) is then added. This can be in the form of:

Gaseous HCl bubbled through the solution.

A solution of HCl in an organic solvent (e.g., HCl in isopropanol, diethyl ether, or dioxane).

Concentrated aqueous hydrochloric acid, followed by solvent manipulation to induce precipitation google.com.

The addition is typically performed at a controlled temperature, often at 0-10°C, to manage the exothermic nature of the reaction and to promote controlled crystallization google.com. Upon addition of HCl, the hydrochloride salt usually precipitates from the solution.

Crystallization can be induced or enhanced by:

Cooling the mixture to a lower temperature (e.g., -15 to -5°C) google.com.

Adding an anti-solvent (a solvent in which the salt is poorly soluble) to decrease its solubility.

Allowing for slow evaporation of the solvent researchgate.netnih.gov.

The resulting crystalline solid is then isolated by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum to yield the pure this compound google.com. For instance, in the synthesis of the analogous (S)-(tetrahydrofuran-3-yl)hydrazine hydrochloride, the protected precursor was treated with concentrated hydrochloric acid in methanol at 0-10°C. The product was then crystallized by adding isopropyl alcohol, cooling the suspension, and filtering to obtain a pure off-white solid with a 95.8% yield for the final deprotection and salt formation step google.com.

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity

The alkylation of a protected hydrazine is often favored for its control and selectivity. As demonstrated in the synthesis of (S)-(tetrahydrofuran-3-yl)hydrazine, this multi-step route involves the creation of a chiral center and protection/deprotection steps, leading to a high-purity final product. Although potentially longer, it offers excellent control over the substitution pattern, preventing the formation of di- and tri-substituted byproducts that can plague direct alkylation of hydrazine hydrate researchgate.net.

The reductive amination route offers a more convergent approach, directly coupling the ketone precursor with hydrazine. This can reduce the total number of synthetic steps. However, the selectivity of the reduction step is crucial; the reducing agent must selectively reduce the C=N bond of the hydrazone without affecting the carbonyl group of the starting material. The efficiency of hydrazone formation can also be a limiting factor, especially with sterically hindered ketones.

Below is a comparative table outlining the potential advantages and disadvantages of these routes as they might be applied to the synthesis of the target compound.

Synthetic RouteKey PrecursorPotential AdvantagesPotential DisadvantagesTypical Yield Range (Analogous Reactions)
Alkylation of Protected Hydrazine3-Halo-5,5-dimethyloxolaneHigh selectivity; avoids over-alkylation; good control of stoichiometry.Longer route (requires protection/deprotection); precursor may not be readily available.70-95% (for alkylation and deprotection steps)
Reductive Amination5,5-Dimethyloxolan-3-oneMore convergent; fewer steps.Potential for side reactions (e.g., azine formation); requires selective reducing agent; hydrazone formation can be slow.60-85%

Ultimately, the alkylation route using a protected hydrazine, analogous to the patented synthesis of (S)-(tetrahydrofuran-3-yl)hydrazine, appears to be a more robust and selective method for obtaining a clean product, which is often critical in pharmaceutical chemistry google.com. The reductive amination pathway, while potentially shorter, may require more extensive optimization to achieve high selectivity and yield.

Advanced Spectroscopic and Structural Characterization of 5,5 Dimethyloxolan 3 Yl Hydrazine Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

To provide a thorough analysis, access to high-resolution NMR spectra (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC) of (5,5-dimethyloxolan-3-yl)hydrazine hydrochloride would be essential. This data would allow for the precise assignment of proton and carbon signals and the elucidation of the molecule's connectivity.

Elucidation of Proton NMR (¹H-NMR) Chemical Shifts and Coupling Patterns

A ¹H-NMR spectrum would be necessary to identify the chemical shifts (δ) for each unique proton in the molecule. This would include signals for the methyl protons, the methylene (B1212753) protons on the oxolane ring, and the methine proton, as well as the protons of the hydrazine (B178648) group. The coupling constants (J) between adjacent protons would also be determined from the splitting patterns, providing insight into the dihedral angles and stereochemical relationships of the protons.

Hypothetical ¹H-NMR Data Table:

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Integration
CH₃ (C5)-s-6H
CH₂ (C4)-m-2H
CH (C3)-m-1H
CH₂ (C2)-m-2H
NH-NH₂-br s-3H

Carbon-13 NMR (¹³C-NMR) Analysis for Carbon Framework Assignment

A ¹³C-NMR spectrum is required to determine the chemical shifts of each carbon atom in the this compound structure. This would confirm the carbon skeleton of the molecule.

Hypothetical ¹³C-NMR Data Table:

Carbon AssignmentChemical Shift (ppm)
C5-
C4-
C3-
C2-
CH₃ (on C5)-

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Through-Space Interactions

2D NMR experiments would be crucial for unambiguously assigning the proton and carbon signals.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, confirming the connectivity of the protons within the oxolane ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

HRMS data is necessary to experimentally verify the elemental composition of this compound. By providing a highly accurate mass measurement, the molecular formula can be confirmed.

Hypothetical HRMS Data:

IonCalculated m/zFound m/z
[M+H]⁺--

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

IR and Raman spectra are needed to identify the characteristic vibrational modes of the functional groups present in the molecule. This would include the N-H stretching and bending vibrations of the hydrazine group, C-H stretching of the alkyl groups, and the C-O-C stretching of the ether linkage in the oxolane ring.

Hypothetical IR and Raman Data Table:

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
N-H Stretch--
C-H Stretch (Aliphatic)--
N-H Bend--
C-O-C Stretch--

X-ray Crystallography for Solid-State Structure Determination

To definitively determine the three-dimensional solid-state structure of this compound, X-ray crystallography data would be required. This would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the hydrochloride and hydrazine moieties.

Hypothetical Crystal Data Table:

ParameterValue
Crystal System-
Space Group-
a (Å)-
b (Å)-
c (Å)-
α (°)-
β (°)-
γ (°)-
Volume (ų)-
Z-

Without access to these experimental datasets, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Conformation and Configuration Analysis

Without experimental data from techniques such as X-ray crystallography or advanced NMR spectroscopy (like NOESY), a definitive analysis of the conformation and configuration of this compound is not possible.

A detailed conformational analysis would require computational modeling or experimental data, which are not currently available.

Intermolecular Interactions and Crystal Packing Motifs

Similarly, a precise description of the intermolecular interactions and crystal packing motifs for this compound is contingent on the availability of its crystal structure.

Additionally, weaker van der Waals forces and C-H···Cl or C-H···O interactions would contribute to the stability of the crystal lattice. The specific arrangement of molecules in the crystal, or the packing motif, would be a result of the interplay of these various intermolecular forces, aiming to achieve the most thermodynamically stable arrangement. Without crystallographic data, any depiction of these motifs would be speculative.

Due to the lack of specific research findings for this compound, data tables for crystallographic parameters, bond lengths, bond angles, or hydrogen bond geometries cannot be generated.

Reactivity Studies and Derivatization of 5,5 Dimethyloxolan 3 Yl Hydrazine Hydrochloride

Nucleophilic Reactivity of the Hydrazine (B178648) Nitrogen

The lone pair of electrons on the terminal nitrogen atom of the hydrazine moiety confers significant nucleophilic character, making it the primary site for reactions with a wide range of electrophiles.

Reactions with Carbonyl Compounds (e.g., Ketones, Aldehydes)

A hallmark reaction of hydrazines is their condensation with carbonyl compounds. (5,5-Dimethyloxolan-3-yl)hydrazine is expected to react readily with aldehydes and ketones to form the corresponding hydrazones. This reaction typically proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule. wordpress.commdpi.com The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. rit.edu

The general mechanism involves the attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and dehydration lead to the formation of a stable C=N double bond, characteristic of a hydrazone. Hydrazones derived from ketones are generally stable, while those from aldehydes can be somewhat less so. thermofisher.com These hydrazone derivatives are often crystalline solids, a property that aids in the purification and characterization of carbonyl compounds.

Table 1: Representative Hydrazone Formation Reactions

Carbonyl Compound Hydrazine Derivative Expected Product
Acetone (5,5-dimethyloxolan-3-yl)hydrazine Acetone (5,5-dimethyloxolan-3-yl)hydrazone
Benzaldehyde (5,5-dimethyloxolan-3-yl)hydrazine Benzaldehyde (5,5-dimethyloxolan-3-yl)hydrazone

Condensation Reactions for Heterocycle Formation (e.g., Pyrazoles, Pyrazolines)

The bifunctional nature of hydrazines makes them exceptionally useful precursors for the synthesis of nitrogen-containing heterocycles. The reaction of (5,5-dimethyloxolan-3-yl)hydrazine with 1,3-dielectrophilic compounds is a powerful method for constructing five-membered rings like pyrazoles and pyrazolines. nih.govnih.gov

Pyrazoline Synthesis: Pyrazolines are typically synthesized through the condensation of a hydrazine with an α,β-unsaturated aldehyde or ketone (e.g., a chalcone). rdd.edu.iq The reaction proceeds via a Michael addition of the hydrazine to the unsaturated system, followed by intramolecular cyclization and dehydration. The reaction is often carried out in the presence of an acid or base catalyst. rdd.edu.iqiscience.in

Pyrazole (B372694) Synthesis: Pyrazoles, the aromatic counterparts of pyrazolines, are commonly formed by the reaction of a hydrazine with a 1,3-dicarbonyl compound, such as a β-diketone or β-ketoester. organic-chemistry.orgresearchgate.net The reaction involves a sequential condensation of the hydrazine with both carbonyl groups, leading to a cyclized intermediate that subsequently dehydrates to form the stable aromatic pyrazole ring. nih.govbeilstein-journals.org Alternatively, pyrazoles can be obtained by the oxidation of pre-formed pyrazolines. nih.govnih.gov

Table 2: Heterocycle Formation from (5,5-Dimethyloxolan-3-yl)hydrazine

Reagent Heterocyclic Product General Method
1,3-Diphenyl-2-propen-1-one (Chalcone) 1-(5,5-Dimethyloxolan-3-yl)-3,5-diphenyl-2-pyrazoline Condensation in refluxing ethanol (B145695) with acid/base catalyst.
Acetylacetone (2,4-Pentanedione) 1-(5,5-Dimethyloxolan-3-yl)-3,5-dimethyl-1H-pyrazole Condensation in a suitable solvent, often with acid catalysis.

Acylation and Alkylation Reactions

The nucleophilic nitrogen of (5,5-dimethyloxolan-3-yl)hydrazine can be targeted by acylating and alkylating agents to form a variety of derivatives.

Acylation: Acylation introduces an acyl group (R-C=O) onto the hydrazine nitrogen. This can be achieved using various acylating agents, such as acid chlorides, anhydrides, or even carboxylic acids under certain conditions. nih.gov For instance, reaction with acetic acid can lead to partial acetylation of hydrazides. pharm.or.jp More efficient methods involve the use of activated amides, which can react with hydrazines in an aqueous environment to produce acyl hydrazides in high yields. organic-chemistry.org The resulting N-acylhydrazines (hydrazides) are stable compounds and important intermediates in organic synthesis. nih.gov

Alkylation: Direct alkylation of hydrazines with alkyl halides is often challenging due to the potential for overalkylation, leading to a mixture of mono-, di-, tri-, and even tetra-substituted products. princeton.edu However, selective alkylation can be achieved. Methodologies have been developed that involve the formation of a nitrogen dianion from a protected hydrazine (e.g., a Boc-protected hydrazine). d-nb.infoorganic-chemistry.org This highly reactive intermediate can then be selectively mono- or di-alkylated with controlled stoichiometry of the alkylating agent. d-nb.infoorganic-chemistry.org

Electrophilic Reactivity and Substitution Patterns

While the primary reactivity of hydrazines is nucleophilic, electrophilic reactions are also possible, particularly in their derivatives. Arylhydrazines can be converted into electrophilic partners for cross-coupling reactions. nih.gov This typically involves an initial reaction to form an intermediate like an N'-tosyl arylhydrazine, which can then undergo dehydrogenation to a diazene (B1210634) intermediate, a precursor to an organopalladium species in catalytic cycles. nih.gov

For a compound like (5,5-dimethyloxolan-3-yl)hydrazine, direct electrophilic attack on the nitrogen is less common than nucleophilic attack. However, its hydrazone derivatives can undergo electrophilic substitution. For example, the bromination of aldehyde hydrazones has been shown to occur at the methine carbon, indicating that the C=N bond can activate the adjacent C-H bond for electrophilic attack. rsc.org

Redox Chemistry: Oxidation and Reduction Pathways

The hydrazine moiety is redox-active and can undergo both oxidation and reduction reactions, leading to functionally distinct products.

Oxidation Pathways

The oxidation of substituted hydrazines can yield different products depending on the substrate and the oxidizing agent used. The oxidation of 1,2-disubstituted hydrazines often leads to the formation of stable azo compounds (R-N=N-R'). acs.orgodu.edu Oxidizing agents such as superoxide (B77818) ion, hexachloroiridate(IV), and lead tetra-acetate have been employed for these transformations. acs.orgresearchgate.netrsc.org The oxidation of aldehyde N,N-disubstituted hydrazones with lead tetra-acetate can result in cleavage reactions. rsc.org The oxidation of the hydrazine moiety is a key step in certain biological activities and toxicities associated with hydrazine derivatives. acs.org

Reduction Pathways

The N-N single bond in hydrazines can be reductively cleaved to yield the corresponding amines. A convenient method for this transformation involves the use of an aqueous solution of titanium(III) trichloride, which effectively reduces various substituted hydrazines to their primary or secondary amine counterparts in good yields.

A synthetically important reduction involving a hydrazine derivative is the Wolff-Kishner reduction. In this reaction, a ketone or aldehyde is first converted to its hydrazone, which is then heated with a strong base (e.g., potassium tert-butoxide) in a high-boiling solvent. wikipedia.org This process reduces the carbonyl group completely to a methylene (B1212753) group (-CH₂-), with the expulsion of nitrogen gas. wikipedia.orgresearchgate.net This reaction is particularly useful for deoxygenating carbonyls in molecules that are sensitive to acidic conditions, offering a complementary method to the Clemmensen reduction. wikipedia.org

Reactions Involving the Oxolane Ring System

The oxolane (tetrahydrofuran) ring in (5,5-dimethyloxolan-3-yl)hydrazine is generally a stable, non-reactive component of the molecule under most conditions used to modify the hydrazine group. wikipedia.org The gem-dimethyl substitution at the 5-position further enhances its stability by providing steric hindrance.

However, the tetrahydrofuran (B95107) ring is not entirely inert and can undergo ring-opening reactions under specific, typically harsh, conditions. Cleavage of the ether linkage requires strong acids or specialized reagents. For example, theoretical and experimental studies have shown that frustrated Lewis pairs (FLPs) and N-heterocyclic carbene-boryl triflates can activate and cleave the C-O bond of THF. nih.govnih.govresearchgate.netrsc.org These reactions proceed by coordination of the Lewis acid to the ring oxygen, which facilitates nucleophilic attack at an adjacent carbon, leading to ring opening. Such conditions would likely also affect the hydrazine moiety, and selective reaction at the oxolane ring in the presence of the hydrazine would be synthetically challenging. The synthesis of substituted tetrahydrofuran rings can be achieved via intramolecular oxy-Michael reactions, but this pertains to the formation, rather than the reactivity, of the ring system. doi.org

Ring-Opening and Ring-Expansion Reactions

The oxolane ring is a relatively stable five-membered ether. However, under certain conditions, it can undergo ring-opening reactions, typically promoted by strong acids or electrophiles that activate the ether oxygen. The presence of the hydrazine group, particularly in its protonated hydrochloride form, may influence these reactions.

Ring-Opening Reactions:

Ring-opening of the oxolane moiety in (5,5-dimethyloxolan-3-yl)hydrazine hydrochloride would involve the cleavage of one of the C-O bonds. This can be initiated by the coordination of a Lewis acid or a proton to the ether oxygen, making the adjacent carbon atoms more susceptible to nucleophilic attack. The outcome of the reaction would be highly dependent on the nature of the nucleophile and the reaction conditions.

For instance, treatment with strong hydrohalic acids (like HBr or HI) at elevated temperatures could potentially lead to the formation of a halo-alcohol derivative. The regioselectivity of this reaction would be influenced by both steric and electronic factors. Nucleophilic attack would likely occur at the less hindered C2 position, although the stability of a potential carbocation intermediate at the C5 position, stabilized by the gem-dimethyl groups, could also play a role.

A hypothetical reaction scheme for the acid-catalyzed ring-opening is presented below:

ReagentPotential ProductReaction ConditionsNotes
Concentrated HBr(4-bromo-5-hydroxy-5-methylhexan-2-yl)hydrazineHigh TemperatureRing-opening via nucleophilic attack of bromide.
Lewis Acids (e.g., AlCl₃)Complex mixture of rearranged productsAnhydrous, aprotic solventCan promote skeletal rearrangements.

Ring-Expansion Reactions:

Ring-expansion of the oxolane ring is a less common but plausible transformation, potentially occurring through rearrangement of a carbocation intermediate. For example, if a carbocation were generated at the C3 position, a subsequent Wagner-Meerwein shift could lead to the formation of a six-membered tetrahydropyran (B127337) ring. However, the formation of a stable carbocation at this position would require specific reagents capable of abstracting a hydride or a suitable leaving group.

The derivatization of the hydrazine moiety could precede a ring-expansion reaction. For example, conversion of the hydrazine to a better leaving group, followed by an intramolecular rearrangement, could be a potential pathway.

Stereochemical Outcomes of Transformations

The stereochemistry of this compound is centered around the chiral carbon at the C3 position. Any reaction involving this center or the adjacent atoms could have significant stereochemical consequences, leading to retention, inversion, or racemization of the stereocenter.

Transformations at the C3 Position:

Reactions that directly involve the C3 carbon, such as nucleophilic substitution, would be expected to proceed with a predictable stereochemical outcome. For instance, an S(_N)2 reaction at the C3 position, if a suitable leaving group were installed, would proceed with inversion of configuration. Conversely, an S(_N)1 reaction involving a planar carbocation intermediate would likely lead to a racemic mixture of products.

Ring-Opening and Stereochemistry:

In the case of ring-opening reactions, the stereochemical outcome would depend on the mechanism. An S(_N)2-type attack of a nucleophile on either the C2 or C5 carbon would result in inversion of configuration at the center of attack. Given that the original stereocenter is at C3, the new stereocenters formed upon ring-opening would have a relative stereochemistry dictated by the trajectory of the incoming nucleophile.

The table below summarizes potential stereochemical outcomes for hypothetical transformations:

Reaction TypeStereocenter(s) InvolvedExpected OutcomeMechanistic Basis
S(_N)2 at C3C3Inversion of configurationBackside nucleophilic attack
S(_N)1 at C3C3RacemizationPlanar carbocation intermediate
Ring-opening via S(_N)2 at C2C2Inversion at C2Backside nucleophilic attack

Computational and Theoretical Investigations of 5,5 Dimethyloxolan 3 Yl Hydrazine Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Energetics

No published studies were found that detail the quantum chemical calculations of the electronic structure and energetics of (5,5-dimethyloxolan-3-yl)hydrazine hydrochloride.

Conformational Analysis and Potential Energy Surfaces

There is no available research on the conformational analysis or the potential energy surfaces of this compound.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Specific predictions of spectroscopic properties such as NMR chemical shifts or vibrational frequencies for this compound, derived from computational methods, are not available in the current body of scientific literature.

Mechanistic Studies of Key Reactions using Computational Methods

There are no documented mechanistic studies involving this compound that have been investigated using computational methods.

Molecular Dynamics Simulations for Solution Behavior and Interactions

No molecular dynamics simulations detailing the solution behavior and intermolecular interactions of this compound have been published.

Applications in Organic Synthesis and Materials Chemistry

Role as a Chiral Auxiliary or Building Block in Asymmetric Synthesis

Chiral hydrazines are valuable intermediates in the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical and agrochemical industries. The enantioselective synthesis of such hydrazines can be achieved through methods like the asymmetric hydrogenation of prochiral hydrazones, often employing transition metal catalysts. acs.orgresearchgate.netchemistryviews.orgresearchgate.net The compound (5,5-dimethyloxolan-3-yl)hydrazine hydrochloride, possessing an inherent chiral center, offers a distinct advantage as a chiral building block.

The core utility of this molecule in asymmetric synthesis lies in its ability to introduce chirality into a target molecule. When used as a chiral auxiliary, the hydrazine (B178648) moiety can be temporarily incorporated into a prochiral substrate. The steric and electronic properties of the 5,5-dimethyloxolan-3-yl group can then direct the stereochemical outcome of a subsequent reaction, leading to the preferential formation of one enantiomer. After the desired stereocenter is established, the auxiliary can be cleaved and potentially recycled.

For instance, in the formation of chiral amines or other nitrogen-containing compounds, (5,5-dimethyloxolan-3-yl)hydrazine can be reacted with a ketone or aldehyde to form a chiral hydrazone. Subsequent reduction of this hydrazone would yield a chiral hydrazine derivative, where the stereochemistry of the newly formed C-N bond is influenced by the oxolane moiety. This approach is a powerful strategy for the construction of complex chiral molecules. thieme-connect.com

Table 1: Potential Asymmetric Transformations Utilizing (5,5-dimethyloxolan-3-yl)hydrazine

TransformationReactantProductPotential Catalyst
Asymmetric ReductionProchiral KetoneChiral HydrazineNickel, Palladium, Cobalt Complexes
Diastereoselective AlkylationChiral HydrazoneSubstituted Chiral HydrazineLithium Diisopropylamide (LDA)
Asymmetric Michael Additionα,β-Unsaturated EsterChiral β-Amino Ester DerivativeOrganocatalyst

Precursor for Novel Organic Frameworks and Polymers

Porous organic polymers (POPs) are a class of materials characterized by high surface areas, tunable porosities, and robust chemical and thermal stability. These properties make them suitable for applications in gas storage, separation, and catalysis. Hydrazine derivatives are versatile building blocks for the synthesis of nitrogen-rich POPs. The reaction of hydrazine with multifunctional aldehydes or ketones can lead to the formation of polymers linked by hydrazone bonds. rsc.org

This compound can serve as a unique monomer in the synthesis of chiral porous organic polymers. The incorporation of this chiral building block would introduce stereocenters directly into the polymer backbone, creating a chiral microenvironment within the pores of the material. Such chiral POPs could have applications in enantioselective separations, asymmetric catalysis, and chiral sensing.

The synthesis of these polymers could be achieved through the condensation of (5,5-dimethyloxolan-3-yl)hydrazine with various aromatic dialdehydes or trialdehydes. The resulting materials would possess a three-dimensional network structure with defined porosity. The presence of the bulky 5,5-dimethyloxolane group could also influence the packing of the polymer chains, potentially leading to materials with unique textural properties.

Utilization in the Synthesis of Ligands for Transition Metal Catalysis

The development of new chiral ligands is a cornerstone of progress in asymmetric transition metal catalysis. Chiral hydrazine derivatives can be elaborated into a variety of ligand structures, including phosphines, N-heterocyclic carbenes (NHCs), and other chelating ligands. chemrxiv.org These ligands can then be coordinated to a transition metal center to create a chiral catalyst capable of promoting enantioselective transformations.

This compound is a promising precursor for the synthesis of novel chiral ligands. The hydrazine functionality can be derivatized to introduce coordinating groups, while the oxolane ring provides a rigid and sterically defined chiral backbone. For example, the terminal nitrogen of the hydrazine could be functionalized with phosphine groups to create a bidentate P,N-ligand.

The performance of such ligands in asymmetric catalysis would be highly dependent on the steric and electronic properties of the 5,5-dimethyloxolane moiety. The gem-dimethyl group provides significant steric bulk, which can create a well-defined chiral pocket around the metal center, enhancing enantioselectivity in catalytic reactions such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions.

Table 2: Potential Chiral Ligands Derived from (5,5-dimethyloxolan-3-yl)hydrazine

Ligand ClassPotential Coordinating AtomsTarget MetalPotential Application
P,N-LigandPhosphorus, NitrogenRhodium, Iridium, PalladiumAsymmetric Hydrogenation, Hydroformylation
N,N-LigandNitrogen, NitrogenCopper, RutheniumAsymmetric Cyclopropanation, Lewis Acid Catalysis
NHC-LigandCarbon, NitrogenGold, Palladium, NickelAsymmetric Cross-Coupling, Annulation Reactions

Application in the Development of Chemical Probes (non-biological, e.g., for reaction monitoring)

Chemical probes are molecules designed to detect and report on the presence of specific chemical species or the progress of a chemical reaction. Hydrazine and its derivatives have been utilized in the development of probes, often for the detection of electrophilic species or for monitoring reactions involving carbonyl compounds. nih.govacs.orgbiorxiv.orgacs.org The reactivity of the hydrazine moiety allows for its covalent attachment to a target molecule, which can be coupled with a change in a measurable signal, such as fluorescence or color.

This compound could be incorporated into the design of chiral chemical probes. For instance, it could be functionalized with a fluorophore. The reaction of this probe with a chiral analyte could proceed at different rates for each enantiomer, allowing for the kinetic resolution and quantification of the analyte.

Furthermore, the unique structure of the 5,5-dimethyloxolane group could be exploited to develop probes for monitoring specific reaction environments. The polarity and steric hindrance of this group might influence the probe's solubility and reactivity, allowing for its application in specific solvent systems or in monitoring reactions where steric crowding is a key factor.

Advanced Analytical Methodologies for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds. It separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For (5,5-dimethyloxolan-3-yl)hydrazine hydrochloride, a reversed-phase HPLC (RP-HPLC) method is typically employed for purity and impurity quantification.

In a typical RP-HPLC setup, a C18 (octadecylsilyl) column is used as the stationary phase, which is non-polar. The mobile phase would consist of a polar mixture, such as acetonitrile (B52724) and water, often with a buffer like ammonium (B1175870) formate (B1220265) to ensure consistent ionization and peak shape. The compound is dissolved in a suitable diluent and injected into the system. As the mobile phase flows through the column, the main compound and its related impurities are separated based on their polarity. A UV detector is commonly used for detection, as the hydrazine (B178648) moiety may possess a chromophore. The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram. rasayanjournal.co.inhelixchrom.com

Illustrative HPLC Purity Data

The following table represents typical data obtained from an HPLC analysis for determining the purity of a batch of this compound. The area percent method is used for quantification.

Peak IdentityRetention Time (min)Peak Area (mAU*s)Area %
Impurity A3.4515,2300.08
Impurity B4.8928,9800.15
(5,5-dimethyloxolan-3-yl)hydrazine6.2119,150,40099.71
Unknown Impurity7.0311,5400.06
Total 19,206,150 100.00

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

While HPLC is excellent for non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying volatile organic compounds, such as residual solvents from the manufacturing process. researchgate.net Since hydrochloride salts are non-volatile, a direct injection into a GC system is not feasible. Therefore, headspace GC-MS is the technique of choice. ijpsonline.com

In this method, a sample of this compound is placed in a sealed vial with a high-boiling point solvent, such as dimethyl sulfoxide (B87167) (DMSO). ijpsonline.com The vial is heated, causing any volatile impurities to partition into the gas phase (the headspace). A sample of this gas is then automatically injected into the GC column. The components are separated based on their boiling points and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which acts as a detector, providing mass information that allows for unambiguous identification of the solvents. nih.gov

Illustrative GC-MS Data for Residual Solvents

This table shows potential findings from a headspace GC-MS analysis, quantifying residual solvents against typical pharmaceutical limits.

Volatile ImpurityRetention Time (min)Quantification (ppm)ICH Limit (ppm)
Methanol2.881503000
Acetone3.542105000
Isopropyl Alcohol4.12< 505000
Toluene6.7535890

Titrimetric Methods for Hydrochloride Content

To confirm the correct salt form and stoichiometry, the hydrochloride content of the compound must be quantified. A classic and highly accurate method for this is argentometric titration. wikipedia.organkara.edu.tr This method relies on the reaction between the chloride ions (Cl⁻) from the hydrochloride salt and silver ions (Ag⁺) from a standardized silver nitrate (B79036) (AgNO₃) solution, which forms an insoluble precipitate of silver chloride (AgCl).

The sample is accurately weighed and dissolved in water. It is then titrated with a standardized solution of silver nitrate. The endpoint, which signifies that all chloride ions have reacted, can be determined potentiometrically using a silver electrode or by using a chemical indicator like potassium chromate (B82759) (the Mohr method). ankara.edu.tr The volume of silver nitrate solution used is directly proportional to the amount of chloride in the sample, allowing for the calculation of the hydrochloride content on a weight/weight percentage basis.

Illustrative Titration Data for Hydrochloride Content

The following table demonstrates the calculation of hydrochloride content based on a typical argentometric titration.

ParameterValue
Sample Weight500.0 mg
Molarity of AgNO₃ Titrant0.1000 M
End Point Volume of Titrant30.25 mL
Molar Mass of HCl36.46 g/mol
Calculated HCl Content (w/w %) 22.06%

Thermogravimetric Analysis (TGA) for Thermal Stability and Solvent Content

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. improvedpharma.com It is invaluable for assessing thermal stability and quantifying non-volatile solvent content, such as water. mt.com

A small, accurately weighed sample of this compound is placed in a TGA pan and heated at a constant rate. The instrument records the sample's mass over time and temperature. A mass loss at lower temperatures (typically below 150°C) corresponds to the evaporation of residual water or other bound solvents. mt.com The temperature at which significant, rapid mass loss begins indicates the onset of thermal decomposition, providing a measure of the compound's stability. nih.gov Coupling the TGA instrument to a mass spectrometer (TGA-MS) can further allow for the identification of the gases evolved during decomposition. s4science.at

Illustrative TGA Data Summary

This table summarizes typical results from a TGA experiment, detailing mass loss events and their interpretation.

Temperature Range (°C)Mass Loss (%)Interpretation
30 - 1200.45%Loss of residual moisture (water)
120 - 2100.05%Stable region, no significant mass loss
210 - 28085.3%Onset of thermal decomposition and rapid mass loss

Q & A

Q. What synthetic protocols are established for (5,5-dimethyloxolan-3-yl)hydrazine hydrochloride, and how do variables like temperature and pH impact yield?

Synthesis involves multi-step reactions requiring precise control of temperature (60–80°C), pH (5–6), and reaction time. For example, maintaining these conditions minimizes byproduct formation and maximizes purity. Kinetic monitoring via HPLC is recommended to dynamically adjust parameters during synthesis, as demonstrated in analogous hydrazine derivatives .

Q. What analytical methods are most effective for characterizing purity and structural integrity?

Key techniques include:

  • NMR (1H, 13C) for structural confirmation.
  • HPLC-MS for purity assessment and degradation product detection.
  • X-ray crystallography for absolute configuration determination. Stability studies suggest periodic HPLC analysis to monitor degradation under storage, referencing PubChem spectral data for validation .

Q. What safety precautions are essential when handling hydrazine hydrochloride derivatives?

  • Use fume hoods, gloves, and lab coats.
  • Store in airtight, light-resistant containers at room temperature.
  • Follow emergency protocols for spills or exposure (e.g., rinsing eyes with water for 15 minutes). Toxicity data (oral LD50: 25–2100 mg/kg in rodents) underscores the need for stringent safety measures .

Advanced Research Questions

Q. How do substituents on the hydrazine moiety influence reactivity in nucleophilic additions?

Electron-withdrawing groups (e.g., halogens) stabilize transition states, enhancing electrophilicity. For example, bromo and chloro substituents () increase reactivity in coupling reactions, while steric effects from ortho-substituents () reduce efficiency. Comparative studies suggest para-substituted derivatives exhibit higher selectivity .

Q. What role does lipophilicity play in pharmacokinetics, and how can it be modulated?

Lipophilicity (logP) impacts membrane permeability and solubility. Methyl groups on the oxolane ring () enhance absorption but may reduce aqueous solubility. Strategies include introducing polar groups (e.g., hydroxyl) or designing pro-drugs to balance bioavailability .

Q. How should stability studies assess degradation pathways under varying environmental conditions?

  • Conduct accelerated stability testing (40°C/75% relative humidity) per ICH guidelines.
  • Use LC-MS to identify photodegradation products (e.g., under UV light exposure).
  • Store samples in amber glass to mitigate light-induced decomposition, as observed in halogenated analogs .

Q. What kinetic models explain reactivity in coupling reactions?

Pseudo-first-order kinetics are observed under excess nucleophile conditions. Arrhenius plots determine activation energy (Ea), guiding solvent selection (e.g., polar aprotic solvents lower Ea). highlights solvent-catalyst synergy in optimizing reaction rates .

Q. How can conflicting biological activity data be resolved experimentally?

  • Standardize assays (e.g., uniform cell lines, concentration ranges).
  • Use orthogonal methods (surface plasmon resonance, enzyme inhibition assays).
  • Verify structural integrity via NMR and MS, as minor substituent variations (e.g., halogen position) significantly alter activity .

Q. How does stereochemistry at the oxolane ring influence biological target interactions?

Enantiomers exhibit differential binding to chiral targets. For example, (R)-enantiomers () show higher receptor affinity in some systems. Chiral resolution techniques (e.g., chiral HPLC) are critical for isolating active enantiomers .

Q. What computational approaches predict behavior in complex reaction systems?

  • Density functional theory (DFT) models transition states to predict regioselectivity.
  • Molecular dynamics (MD) simulations assess solvation effects and conformational stability.
    Mechanistic insights from halogenated derivatives () validate computational predictions, guiding synthetic route optimization .

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